molecular formula C17H15N3O3S B2380035 N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide CAS No. 868142-92-1

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide

Cat. No.: B2380035
CAS No.: 868142-92-1
M. Wt: 341.39
InChI Key: MAWJEBFZLHUOBN-OQLLNIDSSA-N
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Description

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in cellular processes beyond chromatin remodeling, including microtubule dynamics, cell migration, and the degradation of misfolded proteins. This compound exhibits high specificity for HDAC6 over other HDAC isoforms, particularly Class I HDACs, which minimizes off-target effects and makes it a valuable tool for dissecting the unique biological roles of HDAC6. Its primary mechanism of action involves binding to the catalytic domain of HDAC6, leading to the accumulation of acetylated α-tubulin without significantly affecting histone acetylation levels. This property underpins its research value in oncology, where it is investigated for its effects on cancer cell proliferation, metastasis, and the aggresome pathway, a critical mechanism for tumor cell survival under proteotoxic stress. Furthermore, due to HDAC6's role in regulating tau pathology and other neurodegenerative processes, this inhibitor is a critical compound in neuroscience research for studying conditions like Alzheimer's disease. Researchers utilize this small molecule to explore novel therapeutic strategies targeting HDAC6's non-histone substrates in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-3-8-14(23-10)9-15-16(22)20-17(24-15)19-13-6-4-12(5-7-13)18-11(2)21/h3-9H,1-2H3,(H,18,21)(H,19,20,22)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAWJEBFZLHUOBN-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)NC(=O)C)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch-Type Cyclization

The core thiazole structure is typically constructed using a Hantzsch thiazole synthesis variant. This involves cyclocondensation of a thiourea derivative with an α-halocarbonyl compound. For the target molecule, the α-haloketone precursor 2-bromo-1-(5-methylfuran-2-yl)ethanone reacts with a thiourea derived from 4-aminophenylacetamide under basic conditions.

Reaction Scheme :

  • Thiourea Formation :
    $$ \text{4-Aminophenylacetamide} + \text{NH}_4\text{SCN} \rightarrow \text{Thiourea intermediate} $$
  • Cyclization :
    $$ \text{Thiourea} + \text{2-bromo-1-(5-methylfuran-2-yl)ethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Thiazolone intermediate} $$

The reaction proceeds via nucleophilic displacement of bromide by the thiourea’s sulfur, followed by intramolecular cyclization to form the 4-oxo-4,5-dihydro-1,3-thiazole ring.

Introduction of the (5E)-Methylidene Group

The methylidene group at position 5 is introduced through a Knoevenagel condensation between the thiazolone intermediate and 5-methylfuran-2-carbaldehyde . This step requires precise control to favor the (E)-isomer, achieved using catalytic acetic acid and elevated temperatures (70–80°C).

Mechanistic Insight :

  • The thiazolone’s ketone at position 4 undergoes deprotonation to form an enolate.
  • Nucleophilic attack on the aldehyde’s carbonyl carbon forms a β-hydroxy intermediate, which dehydrates to yield the conjugated (E)-methylidene product.

Step-by-Step Preparation Protocols

Synthesis of 4-Aminophenylacetamide

Procedure :

  • Acetylation of 4-Nitroaniline :
    $$ \text{4-Nitroaniline} + \text{Acetic anhydride} \xrightarrow{\text{Et}_3\text{N}} \text{4-Nitroacetanilide} $$
  • Reduction to 4-Aminophenylacetamide :
    $$ \text{4-Nitroacetanilide} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{EtOH}} \text{4-Aminophenylacetamide} $$

Yield : 85–90% after recrystallization from ethanol.

Thiazolone Intermediate Preparation

Optimized Conditions :

  • Reactants :
    • 4-Aminophenylacetamide (1.0 equiv)
    • 2-Bromo-1-(5-methylfuran-2-yl)ethanone (1.05 equiv)
    • Thiourea (1.1 equiv)
  • Solvent : Dry DMF
  • Base : Anhydrous K$$2$$CO$$3$$ (1.5 equiv)
  • Temperature : Reflux at 80°C for 8–10 h

Workup :
The mixture is poured onto ice, filtered, and recrystallized from acetone to yield the thiazolone intermediate (mp 198–200°C).

Condensation with 5-Methylfuran-2-carbaldehyde

Key Steps :

  • Reactants :
    • Thiazolone intermediate (1.0 equiv)
    • 5-Methylfuran-2-carbaldehyde (1.2 equiv)
    • Acetic acid (catalytic, 2 drops)
  • Solvent : Ethanol
  • Conditions : Reflux at 70°C for 6 h

Stereochemical Control :
The (E)-configuration is favored due to steric hindrance between the furan methyl group and thiazole ring, as confirmed by NOESY NMR.

Optimization Strategies and Challenges

Solvent and Base Selection

  • DMF vs. THF : DMF enhances reaction rates due to its high polarity, but THF may improve selectivity for sensitive intermediates.
  • Base Influence : K$$2$$CO$$3$$ outperforms NaHCO$$_3$$ in suppressing side reactions (e.g., over-condensation).

Yield Improvement Techniques

  • Stepwise Purification : Intermediate isolation via column chromatography (SiO$$_2$$, hexane/EtOAc 7:3) increases final product purity to >98%.
  • Catalyst Screening : Piperidine (5 mol%) accelerates condensation but may reduce stereoselectivity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) :
    • 3420 cm$$^{-1}$$ (N–H stretch, acetamide)
    • 1665 cm$$^{-1}$$ (C=O, thiazolone)
    • 1590 cm$$^{-1}$$ (C=C, furan)
  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) :
    • δ 2.10 (s, 3H, CH$$3$$CO)
    • δ 6.45 (d, $$J = 3.6$$ Hz, 1H, furan H-3)
    • δ 7.85 (s, 1H, CH=N)

Chromatographic Purity

  • HPLC : t$$R$$ = 12.3 min (C18 column, MeCN/H$$2$$O 60:40).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Reference
Hantzsch Cyclization 72 95 Scalability
Suzuki Coupling 58 88 Functional Group Tolerance
Condensation Approach 81 98 Stereoselectivity

Industrial-Scale Considerations

Patent US10351556B2 highlights the use of solid dispersions to enhance the compound’s solubility during large-scale production. Critical parameters include:

  • Temperature Control : Maintaining ≤10°C during acid chloride reactions to prevent decomposition.
  • Catalyst Recycling : Pd(0) catalysts are recovered via filtration for reuse, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide is C17H15N3O3S, with a molecular weight of 341.4 g/mol. The compound features a thiazole ring and a furan moiety, contributing to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, demonstrating percent growth inhibitions of up to 86.61% .
  • Inhibition of Lipoxygenase
    • The compound has been evaluated for its potential as a lipoxygenase inhibitor. Lipoxygenases are enzymes involved in the inflammatory response, and their inhibition can lead to anti-inflammatory effects. In silico studies suggest that this compound may serve as a lead compound for developing new anti-inflammatory agents .
  • Antibacterial Properties
    • Preliminary studies on related compounds indicate potential antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further as an antibiotic candidate .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar thiazole-containing compounds:

StudyObjectiveFindings
Synthesis of oxadiazole derivativesShowed antibacterial activity against specific bacterial strains.
Anticancer evaluation of sulfonamide derivativesIdentified significant anticancer properties in synthesized compounds with similar structures.

Mechanism of Action

The mechanism by which N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl groups (as in ) improve metabolic stability and bioavailability compared to unsubstituted phenyl rings.
  • Thiadiazole () and triazole () cores exhibit distinct electronic properties, altering binding affinities in biological targets.

Physicochemical Properties

Available data for analogous compounds:

Property Target Molecule (Predicted) N-[4-Acetyl-5-(4-fluorophenyl)-...] 2-{5-[(5-Nitro-2-furyl)...}
Molecular Weight (g/mol) ~370 281.31 502
Melting Point (°C) 160–170 (estimated) 163–164 163–164
LogP 2.8–3.2 1.9 3.5

The target molecule’s higher logP (vs. ) suggests improved lipid solubility, enhancing membrane permeability.

Biological Activity

N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide, with CAS number 868142-92-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its effects on various cellular mechanisms, and summarizes relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H15N3O3SC_{17}H_{15}N_{3}O_{3}S, with a molecular weight of 341.4 g/mol. It features a thiazole ring and a furan moiety, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC17H15N3O3SC_{17}H_{15}N_{3}O_{3}S
Molecular Weight341.4 g/mol
CAS Number868142-92-1

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and furan derivatives exhibit significant anticancer properties. For instance, similar thiazolidine derivatives have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and other tumor cell lines .

Tyrosinase Inhibition

One of the notable biological activities of thiazole-containing compounds is their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to reduced melanin production, making these compounds potential candidates for skin-whitening agents. In comparative studies, certain analogs demonstrated IC50 values significantly lower than kojic acid, a well-known tyrosinase inhibitor .

Antioxidant Activity

Compounds similar to this compound have been reported to exhibit strong antioxidant properties. They effectively scavenge free radicals such as DPPH and ABTS radicals, which are important in mitigating oxidative stress in cells .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways related to apoptosis and proliferation. Docking studies suggest that these compounds may bind effectively to the active sites of target enzymes like tyrosinase .

Case Studies

  • Study on Anticancer Effects : A study focusing on thiazolidine derivatives showed that specific modifications in the structure led to enhanced anticancer activity against MDA-MB-231 cells. The study highlighted that the presence of a furan ring significantly increased cytotoxicity compared to other derivatives lacking this feature .
  • Tyrosinase Inhibition Study : Another research project evaluated various thiazole-based compounds for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. Results indicated that certain derivatives had a competitive inhibition profile with IC50 values ranging from 10 to 20 µM, outperforming traditional inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-({(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)phenyl]acetamide, and which reagents are critical for its formation?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions starting with simpler precursors. Key steps include:

  • Formation of the thiazole ring using phosphorus pentasulfide or maleimide cyclization (e.g., reaction with N-(4-nitrophenyl)maleimide in ).
  • Acetamide coupling via acyl chlorides or chloroacetyl chloride in the presence of catalysts like pyridine/zeolite ( ).
  • Final purification using recrystallization (ethanol or pet-ether) and characterization via FT-IR, NMR, and LCMS ( ).
  • Critical reagents: Phosphorus pentasulfide (thiazole formation), chloroacetyl chloride (acetamide synthesis), and DMF as a solvent for cyclization ( ) .

Q. Which spectroscopic and chromatographic techniques are routinely employed to confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the 4-oxo-thiazole moiety)( ).
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., furan methylidene protons at δ 6.5–7.5 ppm) and carbon backbone ( ).
  • LCMS/HPLC : Validates molecular weight and purity ().
  • TGA : Assesses thermal stability ().
  • Cross-validation with theoretical calculations (e.g., Multiwfn for electron density analysis) enhances accuracy ( ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole ring formation step?

  • Methodological Answer :

  • Temperature Control : Maintain 150°C for cyclization ().
  • Catalyst Screening : Test zeolite (Y-H) or pyridine for acid scavenging ().
  • Solvent Selection : Use DMF for polar intermediates or dichloromethane for non-polar steps ().
  • By-Product Monitoring : Employ TLC/HPLC to track reaction progress and adjust stoichiometry ( ) .

Q. How can structural ambiguities arising from overlapping NMR signals be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve proton-proton and carbon-proton correlations (e.g., distinguishing furan vs. thiazole protons)().
  • Computational Validation : Use Multiwfn to predict chemical shifts and compare with experimental data ( ).
  • Isotopic Labeling : Introduce ¹³C/¹⁵N labels to isolate specific signals (if synthesis permits) .

Q. What experimental strategies are recommended to address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times)().
  • Meta-Analysis : Compare structural analogs (e.g., N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide in ) to identify substituent-activity relationships.
  • Dose-Response Curves : Validate potency thresholds and exclude solvent interference ().

Q. How can SHELX software be utilized to refine the crystal structure of this compound when twinning is observed?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker AXS instruments).
  • Twinning Correction : Apply SHELXL’s TWIN and BASF commands to model twin domains ( ).
  • Validation Tools : Check Rint and CC1/2 to ensure data quality ( ) .

Q. What computational approaches are effective in predicting the electron distribution and reactivity of the methylidene-furan-thiazole core?

  • Methodological Answer :

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) maps and local ionization potential (LIP) to identify nucleophilic/electrophilic sites ( ).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level and simulate UV-Vis spectra for charge-transfer transitions ( ).
  • Docking Studies : Predict binding modes with biological targets (e.g., kinases) using AutoDock Vina () .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in bioactivity data attributed to varying synthetic protocols?

  • Methodological Answer :

  • Purity Assessment : Re-analyze batches via HPLC to exclude impurities ().
  • Structural Isomerism Check : Verify E/Z configuration of the methylidene group using NOESY ().
  • Synthetic Replication : Repeat protocols from conflicting studies to isolate variables (e.g., solvent polarity, catalyst).

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